molecular formula C17H16N2O4 B7478838 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid

カタログ番号 B7478838
分子量: 312.32 g/mol
InChIキー: YQDABNFNLKRYGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid, also known as DAHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DAHBA is a synthetic molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DAHBA has been synthesized using various methods, and its mechanism of action has been studied extensively.

作用機序

The mechanism of action of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.

実験室実験の利点と制限

One of the advantages of using 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied, and its mechanism of action is well understood. This makes it a reliable tool for studying the effects of COX inhibition on various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, and care must be taken to ensure that it is used in a safe and responsible manner.

将来の方向性

There are several future directions for the study of 3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid. One area of research is the development of new synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods for the synthesis of this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound. This could lead to a better understanding of how this compound is metabolized and how it interacts with other drugs. Finally, the development of new analogs of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.

合成法

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dihydroindole with 2-bromoacetic acid to give 2-(2-bromoacetyl)indole. This intermediate is then reacted with 4-hydroxybenzoic acid to give this compound. Other methods involve the use of different starting materials and reagents, but the overall synthetic pathway is similar.

科学的研究の応用

3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.

特性

IUPAC Name

3-[[2-(2,3-dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15-6-5-12(17(22)23)9-13(15)18-16(21)10-19-8-7-11-3-1-2-4-14(11)19/h1-6,9,20H,7-8,10H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDABNFNLKRYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。